molecular formula C9H15BrClN3 B11738671 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride

Cat. No.: B11738671
M. Wt: 280.59 g/mol
InChI Key: OKLQDBRDYBOXEL-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride is a chemical compound that features a pyrazole ring substituted with a bromine atom and a cyclohexane ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming the corresponding pyrazole derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of hydrogen-substituted pyrazole derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Properties

Molecular Formula

C9H15BrClN3

Molecular Weight

280.59 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C9H14BrN3.ClH/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9;/h5-6,8-9H,1-4,11H2;1H

InChI Key

OKLQDBRDYBOXEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)N2C=C(C=N2)Br.Cl

Origin of Product

United States

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